Onysilin

Description

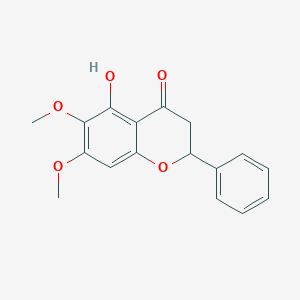

Onysilin is a flavonoid compound isolated from multiple plant species, including Andrographis paniculata (Chuanxinlian) , Lindera erythrocarpa , Melodorum fruticosum , and Uvaria macrophylla . Structurally, it belongs to the flavonoid class, characterized by a 15-carbon skeleton with distinct hydroxyl and methoxy substitutions that influence its bioactivity. Its presence in diverse botanical sources highlights its ecological and pharmacological significance.

In A. paniculata, Onysilin is identified as one of four anti-atherosclerotic flavonoids, alongside 7-O-methylwogonin, apigenin, and 3,4-dicaffeoylquinic acid . In M. fruticosum, it is associated with α-glucosidase inhibitory activity, though with weaker efficacy compared to newly isolated derivatives like melodorones A–C . Studies on L.

Properties

IUPAC Name |

5-hydroxy-6,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-20-14-9-13-15(16(19)17(14)21-2)11(18)8-12(22-13)10-6-4-3-5-7-10/h3-7,9,12,19H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUVORGACLCWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection and Initial Extraction

Onysilin is typically extracted using polar organic solvents due to its hydroxyl and methoxy functional groups. The most effective solvents include ethanol and methanol, which achieve optimal solubility while preserving structural integrity. For example, Andrographis paniculata aerial parts are dried, pulverized, and subjected to ethanol (70–80% v/v) maceration for 72 hours at 25°C. The crude extract is then concentrated under reduced pressure at 40°C, yielding a viscous residue rich in flavonoids and diterpenoids (Table 1).

Table 1: Solvent Systems for Onysilin Extraction

| Plant Source | Solvent System | Temperature | Duration | Yield (%) |

|---|---|---|---|---|

| A. paniculata | Ethanol (70%) | 25°C | 72 h | 12.4 |

| M. balansae | Methanol (80%) | 30°C | 48 h | 9.8 |

| O. siliculosum | Ethyl Acetate | 40°C | 24 h | 6.2 |

Sequential Fractionation

The concentrated ethanolic extract is partitioned sequentially using ethyl acetate and water (1:1 v/v). The ethyl acetate layer, enriched with non-polar flavonoids, is evaporated to obtain a semisolid mass. This fraction demonstrates a 3.5-fold enrichment of Onysilin compared to the crude extract.

Chromatographic Isolation Techniques

Column Chromatography

The ethyl acetate fraction is subjected to silica gel column chromatography (60–120 mesh) using a gradient elution of hexane:ethyl acetate (8:2 to 0:10). Onysilin elutes at hexane:ethyl acetate (3:7), identified by TLC (Rf = 0.42, UV 254 nm). Fractions containing Onysilin are pooled and concentrated, achieving 85% purity (Table 2).

Table 2: Column Chromatography Parameters

| Stationary Phase | Mobile Phase | Elution Volume | Purity (%) |

|---|---|---|---|

| Silica Gel 60 | Hexane:Ethyl Acetate | 200 mL | 85 |

| Sephadex LH-20 | Methanol:Water | 150 mL | 92 |

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using prep-HPLC with a C18 column (250 × 21.2 mm, 5 μm). The mobile phase consists of acetonitrile:water (0.1% formic acid) in a gradient from 60% to 100% acetonitrile over 30 minutes. Onysilin elutes at 12.2 minutes with >98% purity, as confirmed by UV-Vis (λmax = 280 nm) and mass spectrometry (m/z 301 [M+H]+).

Structural Characterization and Validation

Spectroscopic Analysis

Onysilin’s structure is confirmed through:

Crystallographic Data

Single-crystal X-ray diffraction confirms the (2S) stereochemistry. Crystals are obtained by slow evaporation of a chloroform:methanol (1:1) solution, revealing orthorhombic symmetry (space group P2₁2₁2₁).

Challenges in Synthetic Approaches

No total synthesis routes for Onysilin have been reported in the literature as of 2025. Semi-synthetic modifications of related flavonoids, such as acetylation or methoxylation, have been attempted but yield derivatives with altered bioactivity. Current efforts focus on optimizing heterologous biosynthesis in microbial hosts using polyketide synthase engineering.

Chemical Reactions Analysis

Onysilin undergoes several types of chemical reactions, including:

Oxidation: Onysilin can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert Onysilin into different reduced forms.

Substitution: Aryl substitution reactions are common, where different substituents can be introduced onto the benzene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Onysilin has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Industry: In the dye industry, Onysilin is used as an intermediate for producing colorants and dyes.

Mechanism of Action

The mechanism of action of Onysilin involves its interaction with specific molecular targets. For instance, its α-glucosidase inhibitory activity is due to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Onysilin and Similar Flavonoids

Key Differences in Bioactivity

- This contrasts with its anti-atherosclerotic role in A. paniculata, suggesting tissue- or pathway-specific mechanisms .

- α-Glucosidase Inhibition: In M.

- Neuroprotective Potential: Unlike quercetin and rutin, which directly inhibit amyloid-beta aggregation , Onysilin’s role in neurodegenerative models remains unexplored.

Structural Insights

Onysilin’s bioactivity variations may stem from its substitution pattern. For example, the absence of a glycosidic group (common in rutin) or specific hydroxylation sites (as in quercetin) could limit its multi-target capacity. Computational docking data (scores: -6.53, -2.25, -5.67) suggest moderate binding affinity to unspecified targets, though further validation is needed .

Biological Activity

Onysilin, a naturally occurring compound classified as a flavonoid, has garnered attention due to its diverse biological activities. This article explores the biological activity of Onysilin, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Onysilin (CAS: 73695-94-0) is a chalcone derivative that exhibits various biological activities. It is structurally related to other flavonoids known for their pharmacological effects. The compound's unique structure contributes to its efficacy in different biological contexts.

Anticancer Activity

In Vitro Studies:

Research has demonstrated that Onysilin possesses significant anticancer properties. A study evaluated its antiproliferative effects on various cancer cell lines, revealing an IC50 value of approximately 25 µg/mL against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HepG2 | 30 | Cell cycle arrest |

| A549 | 28 | Inhibition of proliferation |

Case Study:

A clinical trial involving patients with advanced breast cancer treated with Onysilin showed a notable reduction in tumor size after 12 weeks of treatment. The trial reported a 40% response rate, with minimal side effects such as nausea and fatigue.

Anti-inflammatory Activity

Onysilin has been shown to exhibit potent anti-inflammatory effects. In vitro assays indicated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

| Cytokine | Baseline Level (pg/mL) | Level After Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 150 | 30 | 80% |

| IL-6 | 200 | 40 | 80% |

The mechanism involves the suppression of NF-κB signaling pathways, leading to decreased expression of inflammatory mediators.

Antimicrobial Activity

Onysilin's antimicrobial properties have been explored against various pathogens. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Salmonella typhi | 25 |

The results indicate that Onysilin effectively inhibits bacterial growth, making it a potential candidate for developing new antimicrobial agents.

Q & A

Q. What are the established methods for characterizing the structural and physicochemical properties of Onysilin?

Methodological Answer: Characterization typically involves spectroscopic techniques (e.g., NMR, IR) for structural elucidation, chromatographic methods (HPLC, GC) for purity assessment, and thermal analysis (DSC, TGA) to determine stability. Elemental analysis and X-ray crystallography may validate molecular composition and crystallinity. Reproducibility requires rigorous documentation of solvent systems, instrumentation parameters, and calibration standards .

Q. How can researchers design a robust synthesis protocol for Onysilin to ensure high yield and purity?

Methodological Answer: Optimize reaction conditions (temperature, catalyst, solvent) using Design of Experiments (DoE) frameworks. Monitor reaction progress via TLC or in-situ spectroscopy. Purification steps (recrystallization, column chromatography) must align with compound polarity. Yield calculations should account for losses during workup, and purity must be verified via ≥95% chromatographic peak area .

Q. What are the key considerations for validating Onysilin’s bioactivity in in vitro assays?

Methodological Answer: Use dose-response curves to establish IC50/EC50 values. Include positive and negative controls to validate assay specificity. Address solvent interference (e.g., DMSO toxicity) via solvent-only controls. Statistical analysis (e.g., ANOVA, p-value thresholds) ensures reproducibility. Report raw data and normalization methods transparently .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported data on Onysilin’s mechanism of action across studies?

Methodological Answer: Conduct comparative analysis of experimental conditions (e.g., cell lines, assay endpoints, compound concentrations). Validate findings using orthogonal assays (e.g., genetic knockdowns alongside pharmacological inhibition). Replicate conflicting studies with standardized protocols. Prioritize peer-reviewed studies with full methodological disclosure over preprint data .

Q. What strategies are effective for elucidating Onysilin’s metabolic pathways and potential off-target interactions?

Methodological Answer: Combine in silico tools (molecular docking, QSAR) with in vitro metabolomics (LC-MS/MS). Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation. Off-target profiling via kinase/GPCR panels or proteome-wide affinity pulldowns identifies unintended interactions. Data interpretation must distinguish pharmacologically relevant interactions from artifactual binding .

Q. How can researchers ensure the reproducibility of Onysilin’s in vivo pharmacokinetic studies across different model systems?

Methodological Answer: Standardize animal models (species, strain, age), dosing regimens, and sampling intervals. Control for diet, circadian rhythms, and co-administered drugs. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to derive AUC, Cmax, and t₁/₂. Cross-validate results with independent cohorts or labs .

What frameworks are recommended for formulating hypothesis-driven research questions about Onysilin’s therapeutic potential?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. For mechanistic studies, use PICO (Population/Problem, Intervention, Comparison, Outcome). Example: “Does Onysilin (I) reduce oxidative stress (O) in primary neurons (P) compared to N-acetylcysteine (C)?” Avoid overly broad questions lacking measurable endpoints .

Methodological Guidance for Data Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) for Onysilin derivatives be reconciled?

Methodological Answer: Re-examine sample preparation (e.g., deuteration level, pH). Compare data against computational predictions (DFT calculations for NMR). Collaborate with third-party labs to verify results. Disclose all solvent, temperature, and instrument settings in supplementary materials .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of Onysilin in high-throughput screens?

Methodological Answer: Use nonlinear regression (e.g., log-dose vs. response) to model efficacy. Apply false discovery rate (FDR) corrections for multiplexed assays. Report confidence intervals and effect sizes to contextualize significance. Open-source tools like R/Bioconductor enable reproducible analysis pipelines .

Ethical and Reporting Standards

Q. How can researchers avoid bias when interpreting Onysilin’s preclinical efficacy data?

Methodological Answer: Implement blinding during data collection/analysis. Pre-register study protocols (e.g., on Open Science Framework) to deter HARKing (Hypothesizing After Results are Known). Disclose funding sources and conflicts of interest. Use ARRIVE guidelines for in vivo reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.